(R)-3-Azido-1,2-propanediol

Description

(R)-3-Azido-1,2-propanediol is a chemical compound that is widely used in scientific research. It is a versatile molecule that has a range of applications in biochemistry, biotechnology, and molecular biology.

Scientific Research Applications

Metabolic Engineering for 1,2-Propanediol Production

A significant application of (R)-3-Azido-1,2-propanediol related compounds is in metabolic engineering, where researchers have developed fermentation routes to produce enantiomerically pure R-1,2-propanediol (R-1,2-PD) from glucose in Escherichia coli. This process involves expressing NADH-linked glycerol dehydrogenase genes from E. coli or Klebsiella pneumoniae, leading to the anaerobic production of 1,2-PD. Further improvements in R-1,2-PD production were achieved by coexpressing methylglyoxal synthase and glycerol dehydrogenase, resulting in higher yields of 1,2-PD from renewable resources (Altaras & Cameron, 1999).

Genetically Engineered Strains for 1,3-Propanediol Production

Another area of application is the genetic engineering of microbial strains for the production of 1,3-propanediol (1,3-PD), a chemical widely used in the synthesis of commercial products. The biosynthesis of 1,3-PD from glycerol or similar substrates has been enhanced by developing new strains through techniques like mutagenesis and genetic engineering. These engineered strains have shown higher yields and overcome production barriers seen in natural microorganisms (Yang et al., 2018).

Biotechnological Production Advances

Further advancements in biotechnological production have been made, particularly in the microbial production of 1,3-PD. Strategies employed include various bioprocess cultivation techniques using natural and/or genetically engineered microbes. The development of recombinant strains capable of producing 1,3-PD directly from sugars like glucose marks significant progress in this field, offering a sustainable alternative to chemical synthesis from non-renewable petroleum-based feedstocks (Kaur, Srivastava, & Chand, 2012).

properties

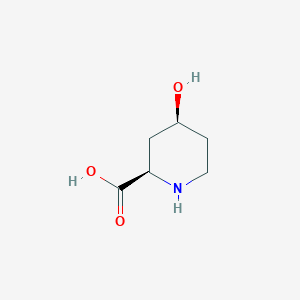

IUPAC Name |

(2R)-3-azidopropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2/c4-6-5-1-3(8)2-7/h3,7-8H,1-2H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTNJQAFJLVWCN-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CO)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00927162 | |

| Record name | 3-Azidopropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Azido-1,2-propanediol | |

CAS RN |

131321-84-1 | |

| Record name | 3-Azido-1,2-propanediol, (2R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131321841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Azidopropane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AZIDO-1,2-PROPANEDIOL, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O819LH2FC1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B145063.png)

![Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B145066.png)